molecular formula C16H19NOS B3007697 3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2195941-06-9

3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B3007697
CAS No.: 2195941-06-9
M. Wt: 273.39
InChI Key: VLDQXRVOKWKTLY-UHFFFAOYSA-N
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Description

3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C16H19NOS and its molecular weight is 273.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Research has explored efficient synthesis methods and chemical reactions involving compounds structurally related to "3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane". For example, Singh et al. (2007) demonstrated a simple and efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its 3-substituted analogues from pyroglutamic acid, highlighting methodologies that could be applicable for synthesizing complex azabicyclo[3.2.1]octane derivatives (Singh et al., 2007). Similarly, Molchanov et al. (2005) discussed carbonyl ylide cycloadditions to C,C-double bonds of methylenecyclopropanes, a reaction that could provide insights into the chemistry of cyclopropylidene-bearing compounds (Molchanov et al., 2005).

Enantioselective Syntheses and Ring-Expanding Cycloisomerization

Advancements in enantioselective syntheses and ring-expanding cycloisomerizations have been significant for constructing bicyclic structures. Zheng et al. (2014) developed an enantioselective ring-expanding cycloisomerization of 1,5-enynes bearing a cyclopropylidene moiety, offering a novel approach to synthesize bicyclo[4.2.0]octanes, which are present in many biologically active natural products (Zheng et al., 2014).

Medicinal Chemistry and Biological Activity

In the realm of medicinal chemistry and the exploration of biological activity, compounds with the azabicyclo[3.2.1]octane skeleton have been synthesized and evaluated. For instance, Verma and Banerjee (2017) developed Lewis acid catalyzed formal [3+2] cycloadditions with donor-acceptor cyclopropanes to synthesize azabicyclo[3.2.1]octane derivatives, revealing the potential pharmaceutical relevance of these compounds (Verma & Banerjee, 2017).

Properties

IUPAC Name

(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-10-2-7-15(19-10)16(18)17-13-5-6-14(17)9-12(8-13)11-3-4-11/h2,7,13-14H,3-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDQXRVOKWKTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2C3CCC2CC(=C4CC4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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